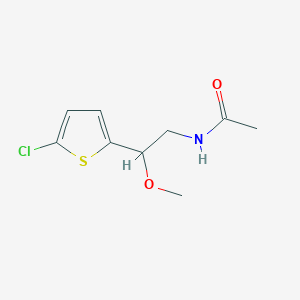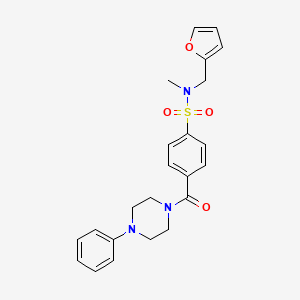
2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzamide group would likely contribute to the compound’s polarity, while the piperidine and tetrahydrofuran rings could potentially participate in ring-opening reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the piperidine and tetrahydrofuran rings could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers.Scientific Research Applications
Synthesis and Chemical Properties
2,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activity. Research into related compounds has shown applications in the development of central nervous system agents, anti-inflammatory and analgesic agents, and materials science, among others.
Central Nervous System Agents : Analogues of compounds structurally related to 2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide have been synthesized with the aim of developing potential central nervous system agents. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, a property common among antidepressants, indicating significant antitetrabenazine activity (Martin et al., 1981).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuran derivatives have been developed from reactions involving structural motifs similar to 2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide. These compounds have demonstrated significant cyclooxygenase inhibition and possess notable analgesic and anti-inflammatory activities, making them candidates for further drug development (Abu‐Hashem et al., 2020).
Materials Science Applications : Research into polyamides containing various bioactive molecules, such as theophylline and thymine, has explored the synthesis of materials with potential applications in biotechnology and materials science. These polyamides are notable for their solubility in organic solvents and water, indicating their utility in diverse scientific fields (Hattori & Kinoshita, 1979).
Bioactivity and Molecular Interactions : Metal complexes of benzamides have been investigated for their structural characteristics and bioactivity, including antibacterial activity against a range of bacterial strains. The research suggests that these compounds' copper complexes exhibit better activities than free ligands, highlighting their potential in antimicrobial applications (Khatiwora et al., 2013).
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in biological systems .
properties
IUPAC Name |
2,5-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14-3-4-15(2)18(11-14)19(22)20-12-16-5-8-21(9-6-16)17-7-10-23-13-17/h3-4,11,16-17H,5-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJZGJVLXRHXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)
![2-(4-Chlorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2704354.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2704356.png)
![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)
![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)


![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
